REACTION_SMILES
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[B:47]([F:48])([F:49])[F:50].[BH4-:40].[C:1](#[N:2])[C:3]([CH:4]1[CH2:5][N:6]([C:9]([CH2:10][c:11]2[cH:12][cH:13][c:14]3[c:15]([cH:19]2)[CH2:16][CH2:17][O:18]3)=[O:20])[CH2:7][CH2:8]1)([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[CH2:51]1[NH:52][CH2:53][CH2:54][NH:55][CH2:56]1.[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[Na+:41].[O:42]1[CH2:43][CH2:44][CH2:45][CH2:46]1.[O:57]1[CH2:58][CH2:59][CH2:60][CH2:61]1>>[C:1](#[N:2])[C:3]([CH:4]1[CH2:5][N:6]([CH2:9][CH2:10][c:11]2[cH:12][cH:13][c:14]3[c:15]([cH:19]2)[CH2:16][CH2:17][O:18]3)[CH2:7][CH2:8]1)([c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1)[c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FB(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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N#CC(c1ccccc1)(c1ccccc1)C1CCN(C(=O)Cc2ccc3c(c2)CCO3)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC(c1ccccc1)(c1ccccc1)C1CCN(C(=O)Cc2ccc3c(c2)CCO3)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C1CCOC1
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Name
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N#CC(c1ccccc1)(c1ccccc1)C1CCN(CCc2ccc3c(c2)CCO3)C1
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Type
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product
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Smiles
|
N#CC(c1ccccc1)(c1ccccc1)C1CCN(CCc2ccc3c(c2)CCO3)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |